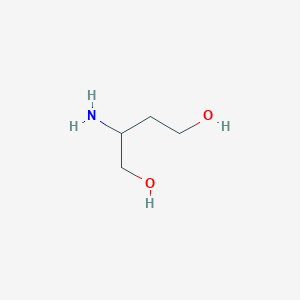

2-Aminobutane-1,4-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-aminobutane-1,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c5-4(3-7)1-2-6/h4,6-7H,1-3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBVXNWDSBYQSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558979 | |

| Record name | 2-Aminobutane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4426-52-2 | |

| Record name | 2-Amino-1,4-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4426-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminobutane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Aminobutane 1,4 Diol

One-Pot Processes for Optically Pure 2-Aminobutane-1,4-diol Synthesis

The development of one-pot syntheses for optically pure this compound represents a significant advancement in efficiency. These processes combine multiple reaction steps into a single sequence without the isolation of intermediates, saving time, reagents, and reducing waste. For instance, a one-pot tandem reduction-olefination process has been developed for the synthesis of enantiomerically pure allylic amines from N-protected α-amino esters. beilstein-journals.org This method involves the sequential reduction of the ester to an aldehyde, followed by an in-situ olefination reaction. beilstein-journals.org While not directly producing this compound, this strategy highlights the potential for streamlined, one-pot approaches in the synthesis of related chiral amino compounds.

A notable one-pot process combines the chemocatalytic hydration of acrolein with enzymatic reactions to produce optically pure this compound from acrolein and formaldehyde (B43269). researchgate.netresearchgate.net This hybrid approach leverages the strengths of both chemical and biological catalysis.

Multi-Step Chemical Transformations

Multi-Step Chemical Transformations

Multi-step chemical syntheses are common for obtaining this compound and its derivatives. A frequent strategy involves the use of a starting material like butyric acid, which is then subjected to a series of transformations including reduction, alkylation, and hydrolysis. smolecule.com

A well-documented multi-step synthesis starts from N-Boc-(S)-2-aminobutane-1,4-diol. thieme-connect.de This involves the following key transformations:

Reduction: The starting material, a protected amino ester, is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF) to yield the corresponding diol. thieme-connect.de

Mesylation: The resulting diol is then reacted with methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) to convert the hydroxyl groups into better leaving groups (mesylates). thieme-connect.de

Further Transformations: The resulting dimesylate can then undergo further reactions, such as substitution with various nucleophiles, to generate a range of derivatives. thieme-connect.de

Another approach involves the catalytic hydrogenation of 2-nitrobutane-1,4-diol using a palladium on carbon (Pd/C) catalyst and hydrogen gas. This method is known for its high stereoselectivity and is suitable for producing the (2R)-enantiomer with high enantiomeric excess.

Stereochemical Aspects and Chiral Pool Integration of 2 Aminobutane 1,4 Diol

Enantiomeric Forms and their Significance in Organic Synthesis

2-Aminobutane-1,4-diol exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. nih.govbldpharm.com These enantiomers are crucial as chiral building blocks for creating stereochemically defined molecules, particularly in the pharmaceutical industry. The specific configuration—(R) or (S)—determines the spatial arrangement of its functional groups, which in turn dictates its interaction with other chiral molecules and its suitability for a given synthetic pathway.

The synthesis of enantiomerically pure forms of this compound is a key area of research. Various methods have been developed to achieve high optical purity. One prominent approach involves enzymatic catalysis. For instance, engineered enzymes such as benzaldehyde (B42025) lyase and transaminase have been used in a one-pot process to produce optically pure this compound from simple starting materials like acrolein and formaldehyde (B43269). researchgate.netresearchgate.net This biocatalytic method involves the transamination of an intermediate, 1,4-dihydroxybutan-2-one, to yield the final chiral amino diol with excellent optical purity. researchgate.netresearchgate.net

Another strategy involves the use of chiral N-substituted 1,2-amino alcohols, which are synthesized via enzymatic asymmetric reductive amination of α-hydroxymethyl ketones. researchgate.net These enzymatic processes are valued for their high enantioselectivity and operation under mild conditions.

The table below summarizes key enzymatic approaches to synthesizing chiral this compound.

| Starting Materials | Key Enzymes | Intermediate | Product | Significance |

| Acrolein, Formaldehyde | Benzaldehyde Lyase, Transaminase | 1,4-dihydroxybutan-2-one | Optically pure this compound | Sustainable synthesis from simple C1 molecules. researchgate.netresearchgate.net |

| α-hydroxymethyl ketones | Imine Reductases (IREDs) | N/A | Chiral N-substituted 1,2-amino alcohols | Provides access to derivatives with excellent enantiomeric excess (ee). researchgate.net |

The availability of these enantiopure forms is significant as they serve as foundational elements for the total synthesis of complex natural products and active pharmaceutical ingredients. mdpi.com

Diastereoselective Control in Reactions Involving this compound

Diastereoselective control is critical when a reaction creates a new stereocenter in a molecule that already contains one. The inherent chirality of this compound can be used to influence the stereochemical outcome of subsequent reactions.

Recent research has demonstrated the synthesis of sterically crowded cyclic β-amido ketones with high diastereoselectivity using a method that combines N-Heterocyclic carbene (NHC) catalysis with photoredox proton-coupled electron transfer (PCET). chemrxiv.orgkyoto-u.ac.jp A key finding of this work is that the resulting product can be further transformed to yield acyclic 3-amino butane-1,4-diol as a single diastereomer. chemrxiv.orgkyoto-u.ac.jp This process involves the generation of an amidyl radical, which undergoes intramolecular cyclization. chemrxiv.org The precise control of redox potentials in the catalytic system is essential to achieve the high diastereoselectivity of the radical-radical coupling. chemrxiv.orgkyoto-u.ac.jp This method highlights how a complex precursor can be stereoselectively converted into a derivative of this compound, affording a product with two defined stereocenters in a controlled manner.

Utilization as a Chiral Pool Material

The "chiral pool" in organic synthesis refers to the collection of readily available, inexpensive, and enantiomerically pure natural compounds, such as amino acids, carbohydrates, and terpenes. mdpi.comsemanticscholar.org These molecules are used as starting materials to build complex target molecules, transferring their inherent chirality into the final product. mdpi.comsemanticscholar.org This strategy is one of the most effective methods for establishing key stereocenters in optically active compounds. mdpi.com

This compound, being a derivative of the amino acid family, is a valuable member of the chiral pool. baranlab.org It can be classified as a chiral source, serving as a building block that contains a pre-existing stereocenter for integration into a target molecule. mdpi.comsemanticscholar.org Its bifunctional nature, with both amino and hydroxyl groups, allows for diverse chemical modifications. For example, the hydroxyl groups can be protected, and the amino group can be acylated or alkylated, enabling its incorporation into larger, more complex structures. Chiral pool reagents like Cbz-protected forms, such as (R)-2-Cbz-Amino-butane-1,4-diol, are also utilized in synthetic strategies. fluorochem.co.uk

The application of chiral pool materials derived from amino acids is a powerful tool for the total synthesis of a wide range of natural products and bioactive alkaloids. baranlab.orgnih.gov By starting with an enantiomerically pure building block like (R)- or (S)-2-aminobutane-1,4-diol, chemists can devise more efficient and economical synthetic routes to complex chiral targets.

Synthetic Utility As a Chiral Building Block

Precursor for Complex Molecular Architectures

The utility of 2-aminobutane-1,4-diol as a precursor is rooted in its bifunctional nature, containing both nucleophilic amino and hydroxyl groups. This characteristic allows it to be a starting point for a diverse range of more complex molecules. Its two stereocenters make it an invaluable component for constructing intricate chiral architectures.

Research has demonstrated its role in the sustainable synthesis of other valuable chemicals. For instance, enzymatic processes have been developed to produce optically pure this compound from simple starting materials like acrolein and formaldehyde (B43269). dntb.gov.uaresearchgate.net These chemoenzymatic cascades first generate an intermediate, 1,4-dihydroxybutan-2-one, which is then converted via transamination into the final chiral aminodiol product. dntb.gov.uaresearchgate.net This highlights the compound's position within synthetic pathways that build complex molecules from basic C1 feedstocks. dntb.gov.uaresearchgate.net

Contribution to the Synthesis of Pharmaceutically Relevant Scaffolds

Chiral amino alcohols are fundamental building blocks in the pharmaceutical industry, forming the core of numerous biologically active molecules. jst.go.jp this compound, in its chiral forms, serves as a key intermediate for several important pharmaceutical scaffolds. researchgate.net Its incorporation can be critical for the efficacy of the final drug molecule.

Detailed research findings have identified its use as a versatile building block in the preparation of significant therapeutic agents. These include nonsteroidal anti-inflammatory drugs, components of the HIV-1 protease backbone, and potent thrombin inhibitors used in anticoagulant therapies. researchgate.netnus.edu.sg

Intermediate for Heterocyclic Compounds

The functional groups of this compound are ideally suited for the construction of heterocyclic rings, which are common motifs in drug molecules. A notable example is the regioselective synthesis of 1,2-thiaselenane-4-amine. In this process, the protected form of (S)-2-aminobutane-1,4-diol is used as the starting material to construct the six-membered ring containing both a sulfur and a selenium atom. researchgate.net Such selenenyl sulfide (B99878) rings are valuable as probes for studying cellular redox biology. researchgate.net The synthesis showcases how the defined stereochemistry of the aminodiol backbone directs the formation of the final heterocyclic product. researchgate.net

Role in the Construction of Aminodiol-Containing Oligomers

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of short-chain polymers, or oligomers. While direct studies on oligomers of this compound are not extensively detailed, the principles of oligomerization using similar chiral diols are well-established. Chiral diols are used to create peptidomimetic oligomers and other specialized polymers. researchgate.netacs.org Through processes like lipase-catalyzed polycondensation, diol monomers can be linked to form α,ω-telechelic oligomer diols, which have functional hydroxyl groups at both ends. mdpi.com This allows for further chemical modification or incorporation into larger polymer systems. Given its structure, this compound could theoretically be used in similar enzymatic or chemical polymerization reactions to produce novel aminodiol-containing oligomers with specific stereochemistry and functionality, which could have applications in biomaterials or as chiral ligands.

Applications in Polymer Chemistry

In addition to its use in pharmaceuticals, this compound is an important monomer in polymer chemistry. Current time information in Bangalore, IN. Its ability to be incorporated into polymer chains can impart specific properties, such as improved thermal stability or tailored mechanical performance. It can serve as a monomer for creating functional materials like polyurethanes and epoxy resins.

Incorporation into Imide-Containing Polyesters

A significant application of this compound and similar amino diols is in the synthesis of imide-containing polyesters. A novel and sustainable one-pot synthesis method allows for the creation of thermoplastic polyesters with side-chain imide groups through melt polycondensation. In this process, the amino group of the amino diol reacts with a dicarboxylic acid to form a stable imide ring, while the hydroxyl groups undergo esterification to form the polyester (B1180765) backbone. This method avoids cross-linking, which can be an issue with traditional trifunctional monomers. The use of various amino diols and dicarboxylic acids allows for the synthesis of a wide array of polyesters with tunable properties. For example, polyesters synthesized with these methods exhibit a broad range of glass transition temperatures and controllable molecular weights.

| Target Molecular Class | Specific Example/Scaffold | Reference |

|---|---|---|

| Complex Chiral Molecules | Chiral 1,2,4-Butanetriol (B146131) | dntb.gov.uaresearchgate.net |

| Pharmaceutical Scaffolds | Thrombin Inhibitors | researchgate.netnus.edu.sg |

| HIV-1 Protease Backbone Components | researchgate.net | |

| Nonsteroidal Anti-inflammatory Drugs | researchgate.net | |

| Heterocyclic Compounds | 1,2-Thiaselenane-4-amine | researchgate.net |

| Polymers | Imide-Containing Polyesters | |

| Functional Polyurethanes / Epoxy Resins |

Role in the Synthesis of Advanced Functional Materials

The polymers derived from this compound can be classified as advanced functional materials due to their specialized properties. The one-pot synthesis of imide-containing polyesters yields materials with programmable structures and tunable performance. These polyesters can have controllable weight-average molecular weights reaching up to 110.8 kDa and exhibit a wide range of mechanical properties, with ultimate tensile strengths from 8.0 to 34.5 MPa and elongations at break up to 472%. This adaptability makes them suitable for various applications, from thermoplastic elastomers to advanced plastics. The incorporation of monomers like this compound is key to achieving these desirable characteristics, demonstrating its role in creating sustainable and high-performance functional materials.

Analytical Methodologies and Derivatization Strategies for 2 Aminobutane 1,4 Diol

Derivatization for Chromatographic Analysis

Chromatographic methods, especially High-Performance Liquid Chromatography (HPLC), are powerful tools for the separation and quantification of amino alcohols like 2-aminobutane-1,4-diol. sci-hub.box However, to achieve the required sensitivity and resolution, derivatization of the amino group is a common and often necessary step. nih.govjascoinc.com

Fluorescence derivatization is a widely employed technique that significantly enhances the sensitivity of detection in HPLC analysis. researchgate.netresearchgate.net This involves reacting the primary amino group of this compound with a fluorogenic reagent to produce a highly fluorescent derivative. nih.gov

Commonly used reagents for derivatizing primary amines include o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC). jascoinc.comlcms.cz OPA reacts rapidly with primary amines in the presence of a thiol to form intensely fluorescent isoindole derivatives. nih.gov The fluorescence of these derivatives is typically monitored at excitation and emission wavelengths of 340 nm and 455 nm, respectively, allowing for detection limits in the femtomole range. nih.gov

Another reagent, 2,3-naphthalenedicarboxaldehyde (NDA), also reacts with primary amines to form fluorescent derivatives and can be used for the analysis of amino acids and related compounds. researchgate.net The reaction with NDA can be completed at room temperature, and the resulting derivatives are separated on a reversed-phase column. researchgate.net The choice of the derivatizing reagent depends on the specific requirements of the analysis, such as desired sensitivity and the presence of interfering substances. sci-hub.box

Table 1: Common Fluorescence Derivatization Reagents for HPLC Analysis of Primary Amines

| Reagent | Abbreviation | Typical Reaction Conditions | Excitation λ (nm) | Emission λ (nm) | Detection Limit |

|---|---|---|---|---|---|

| o-Phthaldialdehyde | OPA | Room temperature, presence of a thiol | 340 | 455 | ~50 fmol |

| 9-Fluorenylmethyl chloroformate | FMOC | Room temperature | Varies | Varies | ~5 fmol |

Data sourced from multiple studies on amino acid analysis. nih.govsci-hub.boxresearchgate.net

Pre-column derivatization involves the reaction of the analyte with the derivatizing reagent before its introduction into the HPLC column. sci-hub.boxlcms.cz This approach is favored for its ability to produce stable derivatives that can be effectively separated. researchgate.net The process can be automated, which improves reproducibility and reduces manual labor. lcms.cz

Several reagents are suitable for pre-column derivatization of primary amines like this compound. Besides OPA and FMOC, other reagents include phenyl isothiocyanate (PITC) and 1-dimethylaminonaphthalene-5-sulphonyl chloride (dansyl-Cl). sci-hub.box While OPA offers high sensitivity, the resulting derivatives can be unstable, necessitating automated on-line derivatization for reliable results. sci-hub.box FMOC also provides excellent sensitivity. sci-hub.box PITC is less sensitive but can be useful in applications where sample availability is not a limiting factor. sci-hub.box Dansyl-Cl is another option that allows for reliable quantification. sci-hub.box

The selection of a pre-column derivatization method depends on factors such as the required sensitivity, the stability of the derivatives, and the complexity of the sample matrix. sci-hub.box For instance, while OPA is highly sensitive, its adducts' instability may require automated systems for consistent derivatization times. sci-hub.boxlcms.cz

Table 2: Comparison of Pre-column Derivatization Methods for Primary Amines

| Method | Reagent | Sensitivity | Derivative Stability | Automation |

|---|---|---|---|---|

| OPA | o-Phthaldialdehyde | High | Low | Often required |

| FMOC | 9-Fluorenylmethyl chloroformate | High | Good | Possible |

| PITC | Phenyl isothiocyanate | Low | Good | Possible |

This table is a qualitative summary based on findings from various chromatographic studies. sci-hub.box

Fluorescence Derivatization for High-Performance Liquid Chromatography (HPLC)

Spectroscopic Characterization Techniques Relevant to Synthetic Research

Spectroscopic methods are fundamental in synthetic research for the structural elucidation and confirmation of newly synthesized compounds like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely used.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on each carbon, and their splitting patterns would help to confirm the connectivity. The chemical shifts of the protons attached to carbons bearing hydroxyl and amino groups would be characteristic. rsc.org Similarly, the ¹³C NMR spectrum would display four distinct signals corresponding to the four carbon atoms in the molecule. rsc.org The use of chiral solvating agents in NMR can help to distinguish between enantiomers by inducing different chemical shifts, which is crucial for confirming the stereochemistry of chiral compounds.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the molecule with high accuracy by providing an exact mass measurement. rsc.org For this compound (C₄H₁₁NO₂), the expected exact mass would be around 105.0789 g/mol . nih.gov The fragmentation pattern observed in the mass spectrum can further help to confirm the structure of the molecule.

Vendors of this compound and its derivatives often provide access to analytical data such as NMR, HPLC, and LC-MS to confirm the identity and purity of their products. bldpharm.combldpharm.comambeed.com

Table 3: Spectroscopic Data for this compound and Related Compounds

| Technique | Compound | Observed Data / Expected m/z |

|---|---|---|

| HRMS (ESI) | C18H24N2O8 | [M+H]⁺ calculated: 397.1611, found: 397.1605 |

| ¹³C NMR (126 MHz, DMSO-d6) | C18H24N2O8 | δ 177.64, 171.57, 67.49, 41.93, 28.58, 27.91, 17.43 ppm |

| HRMS (ESI) | C16H20N2O8 | [M+H]⁺ calculated: 369.1298, found: 369.1296 |

Data sourced from a study by The Royal Society of Chemistry. rsc.org

Future Research Directions and Sustainable Chemistry Aspects

Development of Novel and Efficient Catalytic Systems for 2-Aminobutane-1,4-diol Synthesis

The conventional synthesis of this compound often relies on the catalytic reduction of precursor molecules. A primary and well-documented method is the catalytic hydrogenation of 2-nitrobutane-1,4-diol. Research in this area is geared towards discovering catalysts that offer higher efficiency, selectivity, and stability, while operating under milder conditions.

Current research directions include:

Advanced Noble Metal Catalysts: Palladium on carbon (Pd/C) is a common catalyst for the hydrogenation of nitro compounds and the reduction of azides to produce this compound. Future work aims to improve these systems by exploring different supports, nanoparticle sizes, and bimetallic formulations to enhance activity and reduce catalyst loading.

Non-Noble Metal Catalysts: To reduce cost and environmental concerns associated with precious metals, research is exploring the use of catalysts based on abundant first-row transition metals like copper, nickel (e.g., Raney nickel), and chromium. nih.gov High-performance copper-silica catalysts, for instance, have shown significant efficacy in the hydrogenation of related compounds like γ-butyrolactone to 1,4-butanediol, suggesting their potential applicability in the synthesis of amino diols. mdpi.com

Stereoselective Catalysts: For the production of specific chiral isomers of this compound, the development of asymmetric hydrogenation catalysts is crucial. Chiral ruthenium-BINAP complexes have demonstrated the ability to produce specific stereoisomers with high enantiomeric excess (>98% ee). The goal is to develop robust and recyclable chiral catalysts that provide high stereoselectivity for industrial-scale applications.

| Catalyst System | Precursor | Key Features | Research Goal |

| Palladium on Carbon (Pd/C) | 2-nitrobutane-1,4-diol; Azide intermediates | Widely used, effective for hydrogenation | Improve efficiency, reduce metal leaching, enhance recyclability |

| Ruthenium-BINAP Complexes | Prochiral ketones | High stereoselectivity (>98% ee) | Develop more cost-effective and scalable chiral systems |

| Chromium-based Catalysts | Alkynes nih.gov | Potential for E/Z selectivity control in related syntheses nih.gov | Explore application for amino diol precursors, improve activity |

| High-Performance Copper Catalysts | γ-Butyrolactone (related precursor) mdpi.com | Uses non-noble metal, high dispersion on support mdpi.com | Adapt for the hydrogenation of nitro- or keto-precursors to this compound |

Advancements in Biocatalytic Processes for Enhanced Atom Economy

Biocatalysis represents a powerful strategy for sustainable chemical synthesis, offering high selectivity under mild conditions and improved atom economy. rsc.orgnih.gov Research into enzymatic routes for producing this compound is rapidly advancing, moving beyond traditional chemical methods.

Key advancements include:

Engineered Enzyme Cascades: A significant breakthrough involves the use of multi-enzyme cascades to synthesize chiral this compound from simple, renewable C1 feedstocks like formaldehyde (B43269). researchgate.netaminer.org One such pathway uses an engineered benzaldehyde (B42025) lyase (BAL) to catalyze the C-C bond formation between formaldehyde and 3-hydroxypropanal (B37111), followed by a transaminase-catalyzed conversion of the resulting ketone intermediate (1,4-dihydroxybutan-2-one) into the final product with excellent optical purity. researchgate.netresearchgate.netresearchgate.net

Novel Enzyme Discovery and Engineering: The identification and engineering of robust enzymes are central to developing industrial-scale biocatalytic processes. Researchers have identified specific carbonyl reductases and transaminases for the key conversion steps. researchgate.netresearchgate.net Protein engineering efforts aim to improve enzyme stability, substrate specificity, and catalytic efficiency to overcome limitations like product inhibition. nih.gov

Whole-Cell Biocatalysis: Utilizing whole-cell systems (e.g., engineered Escherichia coli) can simplify processes by providing necessary cofactors and eliminating the need for costly enzyme purification. nih.gov For the related compound 1,2,4-butanetriol (B146131), engineered microbial strains have achieved titers of 18 g/L, demonstrating the potential of fermentation-based routes.

| Biocatalytic Approach | Key Enzymes | Starting Materials | Advantages |

| Multi-enzyme Cascade | Benzaldehyde Lyase (BAL), Transaminase, Carbonyl Reductase researchgate.netresearchgate.net | Formaldehyde, Acrolein researchgate.netresearchgate.net | High atom economy, uses C1 feedstock, high stereoselectivity researchgate.netaminer.org |

| Two-Step Enzymatic Synthesis | Transketolase, ω-Transaminase (ω-TA) mdpi.com | Hydroxypyruvate, Glycoaldehyde mdpi.com | Asymmetric C-C bond formation, specific amination mdpi.com |

| Microbial Fermentation | Engineered E. coli expressing Threonine Aldolase | Glycine, Acetaldehyde | High scalability, potential for high product titers |

Exploration of New Feedstocks for Sustainable Production

The shift away from petrochemical-based manufacturing is a cornerstone of sustainable chemistry. Research is actively exploring the use of renewable, biomass-derived feedstocks for the synthesis of this compound and its precursors.

Current areas of exploration are:

C1 Feedstocks: Formaldehyde is an important C1 building block that can be derived from sustainable sources such as methane, methanol, or even the electrochemical reduction of CO2. researchgate.netacs.org The development of biocatalytic routes using formaldehyde exemplifies the valorization of C1 molecules into high-value chemicals. researchgate.netaminer.org

Biomass-Derived Sugars: Lignocellulosic biomass, a non-food agricultural waste, is a rich source of sugars like xylose and glucose. researchgate.netresearchgate.net Metabolic engineering has enabled the production of related diols, such as 1,2,4-butanetriol and 1,4-butanediol, directly from these sugars through fermentation. researchgate.netresearchgate.netgoogle.com Engineered yeast and bacteria can convert xylose into butanetriol with high molar yields, providing a blueprint for developing pathways to this compound. researchgate.netresearchgate.net

Platform Chemicals from Biomass: Succinic acid, which can be produced efficiently via fermentation, is a key bio-based platform chemical. google.com The catalytic hydrogenation of succinic acid and its derivatives is an established route to 1,4-butanediol, a structural analog of this compound. mdpi.comgoogle.comgoogle.com This demonstrates the potential of integrating fermentation and chemocatalysis to produce diols from renewable resources.

| Feedstock | Source | Potential Conversion Pathway | Significance |

| Formaldehyde | Methane, Methanol, CO2 researchgate.net | Chemoenzymatic cascade with acrolein researchgate.netresearchgate.net | Utilizes sustainable C1 building blocks |

| Xylose | Lignocellulosic biomass (e.g., corn cobs) researchgate.netresearchgate.net | Microbial fermentation using engineered yeast or bacteria researchgate.netresearchgate.net | Valorization of non-food agricultural waste |

| Succinic Acid | Fermentation of sugars google.com | Catalytic hydrogenation to diol precursors google.comgoogle.com | Connects bio-based platform chemicals to final products |

| Glycerol | Biodiesel production byproduct | Conversion to intermediates like acrolein | Increases value of biorefinery streams |

Integration of Flow Chemistry with this compound Synthesis

Flow chemistry, or continuous manufacturing, is a modern processing technology that offers significant advantages over traditional batch production, including enhanced safety, better process control, and improved scalability. mdpi.combeilstein-journals.org Its integration into the synthesis of this compound is a key area of future research.

Key aspects of this integration include:

Continuous Catalytic Hydrogenation: Industrial-scale production already employs continuous flow hydrogenation reactors to improve efficiency and reproducibility. Packed-bed reactors, such as the H-Cube Pro®, can be used for the safe and efficient reduction of intermediates like azides to amines using a Pd/C catalyst cartridge, minimizing handling of hazardous reagents. beilstein-journals.org

Telescoped and Multi-step Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without isolating intermediates. mdpi.comrsc.org This reduces waste, energy consumption, and plant footprint. A continuous flow system could integrate the synthesis of a precursor followed immediately by its catalytic reduction and even in-line purification. beilstein-journals.org

Flow Biocatalysis: Immobilizing enzymes in flow reactors allows for their continuous reuse, significantly lowering costs and improving process stability. nih.gov Continuous flow microreactor systems have been demonstrated for the two-step enzymatic synthesis of amino alcohols, showcasing the potential to combine the benefits of biocatalysis and flow processing for efficient and sustainable production. mdpi.com This approach allows for the compartmentalization of incompatible enzymes, enabling complex biocatalytic cascades that would be challenging in a batch process. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Aminobutane-1,4-diol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via catalytic amination of 2-Butene-1,4-diol (or its derivatives) using ammonia or amines under hydrogenation conditions. For example, selective amination of diols often employs transition-metal catalysts (e.g., Ru or Pd) in aqueous or alcoholic solvents at 80–120°C and 10–50 bar H₂. Optimization of pH, temperature, and catalyst loading is critical to avoid over-reduction or byproduct formation .

- Data Contradictions : While details cyclodehydration reactions for cis-2-butene-1,4-diol, analogous amination pathways for this compound require validation to address competing side reactions like oxidation or polymerization.

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : H and C NMR can resolve the amine and hydroxyl proton environments. The coupling constants of adjacent protons (e.g., C2 and C3) help confirm stereochemistry.

- HPLC : Reverse-phase HPLC with UV detection (e.g., at 210 nm) using a C18 column and acetonitrile/water mobile phase (70:30 v/v) separates impurities.

- TLC : Silica gel plates with ethyl acetate/glacial acetic acid/water (11:7:1 v/v) as mobile phase (adapted from ) can monitor reaction progress.

Q. What are the key physicochemical properties of this compound under standard laboratory conditions?

- Properties :

- Molecular Weight : 119.16 g/mol (calculated).

- Solubility : Highly soluble in polar solvents (water, methanol) due to amine and hydroxyl groups.

- Stability : Hygroscopic; prone to oxidation. Store under inert gas (N₂/Ar) at 4°C.

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in polymer synthesis?

- Mechanistic Insight : The cis/trans configuration of the amino and hydroxyl groups affects hydrogen-bonding networks and molecular packing. For example, shows that butane-1,4-diol’s chain length and rigidity enhance polyurethane-urea mechanical properties. The amino group in this compound could improve crosslinking efficiency in epoxy resins or polyamides.

- Experimental Design : Compare polymerization kinetics (DSC, GPC) of stereoisomers. Use DFT calculations to model hydrogen-bonding interactions .

Q. What challenges arise in the enantiomeric resolution of this compound, and how can they be addressed?

- Challenges : Racemization during synthesis or analysis due to labile amine protons.

- Solutions :

- Chiral Chromatography : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phase.

- Derivatization : Convert to stable diastereomers via reaction with chiral auxiliaries (e.g., Mosher’s acid chloride) for NMR analysis .

Q. How does this compound interact with biological systems, and what are its potential applications in drug discovery?

- Biological Relevance : The amine and diol groups enable hydrogen bonding with enzymes or receptors. highlights trifluoromethyl-benzenediol’s role in drug development, suggesting this compound could serve as a scaffold for kinase inhibitors or antimicrobial agents.

- Experimental Validation : Conduct in vitro assays (e.g., enzyme inhibition, cytotoxicity) and molecular docking studies to identify target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.